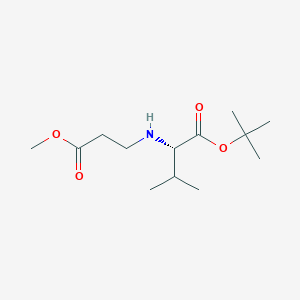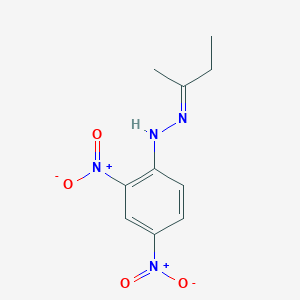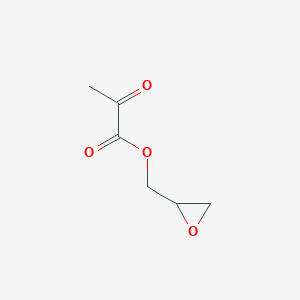
1-(Trifluoroacetyl)piperidine-4-carboxylic acid
Vue d'ensemble
Description
1-(Trifluoroacetyl)piperidine-4-carboxylic acid is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential pharmacological properties. Piperidine derivatives are often used as building blocks in the synthesis of various pharmaceutical agents.
Synthesis Analysis
The synthesis of piperidine derivatives can involve several methods, including high-throughput screening and hetero Diels–Alder reactions. For instance, a high-throughput screening approach using encoded library technology led to the identification of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the importance of the triazine heterocycle for potency and selectivity . Another method described a large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, starting with a hetero Diels–Alder reaction and subsequent functional group transformations to yield the desired protected piperidine derivative without racemization .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be quite complex, with various substituents affecting their chemical behavior. For example, the zwitterionic form of 4-piperidinecarboxylic acid monohydrate has been described, where the piperidine ring adopts a chair conformation, and the alpha-carboxylate group is equatorially oriented, forming a three-dimensional assembly of hydrogen bonds .
Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions. The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used for the conversion of thioglycosides to glycosyl triflates, demonstrating the versatility of piperidine derivatives in glycosidic linkage formation . Additionally, trifluoroacetic acid has been shown to promote intramolecular formal N-H insertion reactions with amino-α-diazoketones, leading to the synthesis of piperidinones with retention of chirality .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. For example, the introduction of a trifluoromethyl group can significantly alter the compound's reactivity and stability. In the context of acetyl-CoA carboxylase inhibitors, the fluorine-substituted tert-butoxycarbonyl group on the nitrogen of the piperidine ring was identified as an acid-stable bioisostere, which is crucial for the compound's inhibitory activity and oral bioavailability .
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
- 1-(Trifluoroacetyl)piperidine-4-carboxylic acid plays a significant role in the synthesis of various chemical compounds. For instance, it's used as a catalyst in crossed aldol condensation, a method essential for preparing unsaturated trifluoromethyl ketones and fluorinated retinoids (Mead et al., 1985). It's also involved in the synthesis of polyhydroquinolines and 2,3-dihydroquinazolin-4(1H)-ones, acting as a functional component in nanomagnetic reusable catalysts (Ghorbani‐Choghamarani & Azadi, 2015).
Material Science and Electrochemistry
- The compound has been studied for its potential applications in energy storage devices. Notably, it's a key component in the development of novel electrolytes for aluminum ion batteries, demonstrating its role in improving the conductivity and performance of these batteries (Elterman et al., 2019).
Crystallography and Molecular Structure
- 1-(Trifluoroacetyl)piperidine-4-carboxylic acid contributes to the understanding of crystal and molecular structures. It has been used to study the crystal structure of related compounds, offering insights into molecular interactions and hydrogen bonding patterns (Szafran et al., 2007).
Pharmaceutical Chemistry
- The compound is instrumental in pharmaceutical research, where it's used in the synthesis of various drug molecules and understanding their molecular structure and interactions. For example, it has been involved in synthesizing novel inhibitors of soluble epoxide hydrolase, showing potential therapeutic applications (Thalji et al., 2013).
Spectroscopy and Photophysics
- Its derivatives have been studied for their photophysical properties, providing valuable information on the behavior of molecular systems under light exposure. These studies contribute significantly to the fields of spectroscopy and photochemistry (Cuquerella et al., 2006).
Safety And Hazards
The safety data sheet for a related compound, Piperidine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCGUOIGFONADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404180 | |
| Record name | 1-(Trifluoroacetyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoroacetyl)piperidine-4-carboxylic acid | |
CAS RN |
126501-70-0 | |
| Record name | 1-(Trifluoroacetyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















